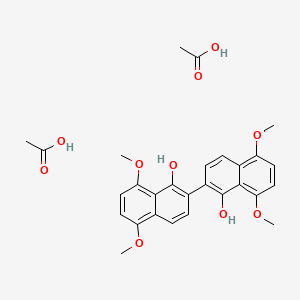
Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and hydroxyl groups attached to a naphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the naphthalene backbone through Friedel-Crafts alkylation.
Step 2: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Step 3: Hydroxylation of the naphthalene ring using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Step 4: Acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of organic semiconductors or dyes.
Biology
Antioxidant Activity: The compound may exhibit antioxidant properties, making it useful in biological studies.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-
Propiedades
Número CAS |
89475-00-3 |
|---|---|
Fórmula molecular |
C28H30O10 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C24H22O6.2C2H4O2/c1-27-17-9-11-19(29-3)21-15(17)7-5-13(23(21)25)14-6-8-16-18(28-2)10-12-20(30-4)22(16)24(14)26;2*1-2(3)4/h5-12,25-26H,1-4H3;2*1H3,(H,3,4) |
Clave InChI |
QDHAQJWVWXWWPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=C2C=CC(=C(C2=C(C=C1)OC)O)C3=C(C4=C(C=CC(=C4C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
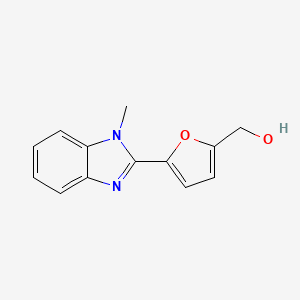

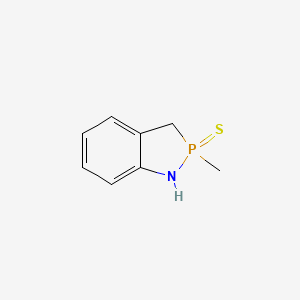
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



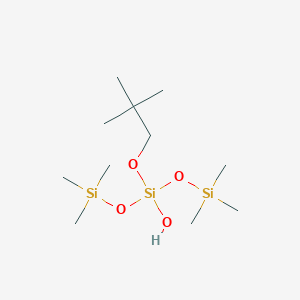

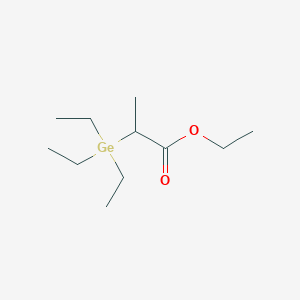
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
